Cas no 3402-74-2 (1-Methyl-4-(4-nitrophenoxy)benzene)
1-Methyl-4-(4-nitrophenoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-methyl-4-(4-nitrophenoxy)-
- 1-methyl-4-(4-nitrophenoxy)benzene
- 1-(4-nitrophenoxy)-4-methylbenzene
- 4-Methyl-4'-nitrodiphenylether
- 4-methylphenyl 4-nitrophenyl ether
- p-(p-Nitrophenoxy)toluene
- Benzene, 1-methyl-4-(4-nitrophenoxy)-
- 3402-74-2
- 1-(4-METHYLPHENOXY)-4-NITROBENZENE
- AKOS000417493
- Ether, p-nitrophenyl p-tolyl
- SR-01000513196
- YL4LE2CZ98
- MFCD00627972
- UNII-YL4LE2CZ98
- NSC140277
- NS00029598
- NSC 140277
- 4-(4-nitrophenoxy)toluene
- OCIIHACECRRKPN-UHFFFAOYSA-N
- BS-25241
- Oprea1_396520
- DTXSID30187631
- NSC-140277
- SCHEMBL8695353
- EINECS 222-276-3
- SR-01000513196-1
- 1-Methyl-4-(4-nitrophenoxy)benzene
-
- MDL: MFCD00627972
- Inchi: 1S/C13H11NO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
- InChI Key: OCIIHACECRRKPN-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 229.07400
- Monoisotopic Mass: 229.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 55A^2
Experimental Properties
- Density: 1.2084 (rough estimate)
- Melting Point: 69°C
- Boiling Point: 371.13°C (rough estimate)
- Flash Point: 142°C
- Refractive Index: 1.5500 (estimate)
- PSA: 55.05000
- LogP: 4.21870
1-Methyl-4-(4-nitrophenoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Methyl-4-(4-nitrophenoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M339833-250mg |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339833-500mg |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339833-2.5g |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 2.5g |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733756-25g |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 98% | 25g |
¥6301.00 | 2024-05-18 | |
| eNovation Chemicals LLC | Y1260668-1g |
Benzene,1-methyl-4-(4-nitrophenoxy)- |
3402-74-2 | 97% | 1g |
$190 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1260668-5g |
Benzene,1-methyl-4-(4-nitrophenoxy)- |
3402-74-2 | 97% | 5g |
$230 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1260668-25g |
Benzene,1-methyl-4-(4-nitrophenoxy)- |
3402-74-2 | 97% | 25g |
$500 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1260668-10g |
Benzene,1-methyl-4-(4-nitrophenoxy)- |
3402-74-2 | 97% | 10g |
$295 | 2025-02-21 | |
| A2B Chem LLC | AD49266-1g |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 98% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AD49266-5g |
1-Methyl-4-(4-nitrophenoxy)benzene |
3402-74-2 | 98% | 5g |
$92.00 | 2024-04-20 |
1-Methyl-4-(4-nitrophenoxy)benzene Suppliers
1-Methyl-4-(4-nitrophenoxy)benzene Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-Methyl-4-(4-nitrophenoxy)benzene
1-Methyl-4-(4-nitrophenoxy)benzene (CAS No: 3402-74-2)
1-Methyl-4-(4-nitrophenoxy)benzene, also known by its CAS registry number 3402-74-2, is a synthetic organic compound with the molecular formula C11H9NO3 and a molecular weight of 199.18 g/mol. This compound belongs to the class of aromatic compounds and is characterized by its benzene ring structure with specific substituents. The molecule features a methyl group (-CH3) attached to the benzene ring at the para position relative to a phenoxy group (-O-C6H4-NO2). The phenoxy group itself is substituted with a nitro group (-NO2) at the para position, making this compound a derivative of both methylated and nitro-substituted phenols.
The physical properties of 1-Methyl-4-(4-nitrophenoxy)benzene include a melting point of approximately 155°C and a boiling point around 380°C under standard atmospheric pressure. It is typically a crystalline solid with a pale yellow coloration, though this can vary depending on the purity and presence of impurities. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
From a chemical standpoint, 1-Methyl-4-(4-nitrophenoxy)benzene is relatively stable under normal conditions but can undergo various reactions depending on the substituents present. The nitro group (-NO2) is an electron-withdrawing substituent, which can influence the reactivity of the benzene ring towards electrophilic substitution reactions. Conversely, the methyl group (-CH3) is an electron-donating substituent, which can activate certain positions on the benzene ring for further substitution or other reactions.
The synthesis of 1-Methyl-4-(4-nitrophenoxy)benzene typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. One common method involves the reaction of methylphenoxybenzene derivatives with appropriate nitration agents under controlled conditions to introduce the nitro group at the desired position on the phenoxy ring.
In terms of applications, 1-Methyl-4-(4-nitrophenoxy)benzene has been studied for its potential use in various fields, including pharmaceuticals and agrochemicals. Recent research has focused on its role as an intermediate in the synthesis of more complex molecules with biological activity. For instance, studies have explored its use in developing new classes of herbicides and fungicides due to its ability to inhibit specific enzymatic pathways in plants and microorganisms.
The compound has also been investigated for its potential as an intermediate in medicinal chemistry, particularly in the development of drugs targeting certain receptors or enzymes. Its structure provides a platform for further functionalization, allowing chemists to introduce additional substituents that can enhance bioavailability or improve therapeutic efficacy.
Safety considerations are paramount when handling 1-Methyl-4-(4-nitrophenoxy)benzene, as it may pose health risks if not properly managed. Exposure to this compound should be minimized through the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Storage should be in accordance with standard laboratory practices, ensuring that containers are tightly sealed to prevent contamination or degradation.
In conclusion, 1-Methyl-4-(4-nitrophenoxy)benzene (CAS No: 3402-74-2) is a versatile organic compound with significant potential in various chemical applications. Its unique structure and reactivity make it an important building block for further research and development across multiple disciplines.
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